Product packaging for 3',4'-Hexestrol quinone(Cat. No.:CAS No. 100551-58-4)

3',4'-Hexestrol quinone

Cat. No.: B1209828
CAS No.: 100551-58-4
M. Wt: 284.3 g/mol
InChI Key: WHMZTZNMIAVTOD-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3',4'-Hexestrol quinone (HES-3',4'-Q) is a synthetic catechol estrogen quinone that serves as a critical tool for investigating the mechanisms of estrogen-mediated carcinogenesis. This compound is metabolically derived from the catechol metabolite of the synthetic estrogen hexestrol and functions as an ultimate carcinogenic metabolite . Its primary research value lies in its role as a model compound to substantiate the hypothesis that endogenous catechol estrogen-3,4-quinones derived from natural estrogens like estrone and estradiol are key initiators of cancer . The mechanism of tumor initiation involves the metabolic activation of this compound, which can be catalyzed by peroxidases or cytochrome P450 . This electrophilic quinone reacts with DNA via 1,4-Michael addition, forming predominantly depurinating adducts at the N-3 position of adenine and the N-7 position of guanine . The resulting depurinating adducts, 3'-OH-HES-6'-N3Ade and 3'-OH-HES-6'-N7Gua, are rapidly released from DNA, creating apurinic sites. Error-prone repair of these sites is known to lead to mutations that can initiate cancer . Studies on this compound have been essential in elucidating a unifying mechanism of tumor initiation by both synthetic and natural estrogens . Researchers utilize this compound in various in vitro systems to study DNA damage, adduct formation, and the metabolic pathways involved in estrogen-related cancers. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O3 B1209828 3',4'-Hexestrol quinone CAS No. 100551-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3R,4S)-4-(4-hydroxyphenyl)hexan-3-yl]cyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-3-15(12-5-8-14(19)9-6-12)16(4-2)13-7-10-17(20)18(21)11-13/h5-11,15-16,19H,3-4H2,1-2H3/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMZTZNMIAVTOD-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC(=O)C(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC(=O)C(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143382
Record name 3',4'-Hexestrol quinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100551-58-4
Record name 3',4'-Hexestrol quinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100551584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4'-Hexestrol quinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization for Research Applications

Precursor Synthesis Pathways

The generation of 3',4'-hexestrol quinone for research purposes necessitates the initial synthesis of its direct precursor, 3'-hydroxyhexestrol (B1218120). This catechol can then be oxidized to the target quinone through non-enzymatic chemical methods.

Synthesis of 3'-Hydroxyhexestrol from Parent Compounds

The primary route to obtaining 3'-hydroxyhexestrol involves the metabolic or chemical oxidation of the parent compound, hexestrol (B1673224). In laboratory settings, this transformation can be achieved through various methods. One established method involves the oxidation of hexestrol using Fremy's salt. nih.gov Another synthetic strategy utilizes the catalytic hydrogenation of the C3-C4 double bond of the catechol of diethylstilbestrol (B1670540), where one phenolic ring is protected as a methyl ether, to yield 3'-hydroxyhexestrol in a high yield of 90%. nih.govresearchgate.net This process underscores the importance of selective protection and reduction steps to achieve the desired catechol structure.

Furthermore, in vitro metabolic studies using phenobarbital-induced rat liver microsomes have demonstrated the formation of 3'-hydroxyhexestrol from hexestrol, confirming its status as a significant metabolite. nih.gov The identification of 3'-hydroxyhexestrol in the urine of male Syrian hamsters further corroborates its in vivo formation from hexestrol. nih.govacs.org

Non-Enzymatic Chemical Synthesis of this compound

Once 3'-hydroxyhexestrol is obtained, it can be oxidized to the highly reactive this compound. This conversion can be carried out non-enzymatically using various oxidizing agents. Common reagents for this purpose include silver oxide (Ag₂O) or silver carbonate on celite. nih.govscirp.orgscirp.org These reagents facilitate a controlled oxidation of the catechol moiety to the corresponding ortho-quinone. nih.gov The resulting this compound is noted to be unstable, with a reported half-life of 53 minutes in methylene (B1212753) chloride. nih.gov This inherent instability necessitates its use in subsequent reactions shortly after its generation.

Synthesis of Specific DNA Adducts for Mechanistic Studies

A crucial application of synthetically prepared this compound is in the study of its interaction with DNA, a key event in chemical carcinogenesis. By reacting the quinone with individual deoxynucleosides, such as deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA), researchers can synthesize and characterize the specific DNA adducts formed.

The reaction of this compound with dG and dA allows for the production of standard adducts for analytical comparison. nih.gov Specifically, the reaction with dG has been shown to form a depurinating adduct, identified as 3'-OH-HES-6'(α, β)-N7Gua. nih.gov This adduct results from a Michael 1,4-addition of the N7 of guanine (B1146940) to the quinone. nih.gov Similarly, reaction with dA produces the HES-3',4'-Q-6'-N6dA adduct. nih.gov

These synthetic adducts serve as critical reference compounds for identifying the products formed when this compound reacts with calf thymus DNA. nih.gov The formation of these adducts, particularly the depurinating guanine adduct, is considered a critical event in the initiation of tumors by hexestrol. nih.govpnas.org The slow cleavage of the glycosyl bond in the N7dG adducts, with a half-life of approximately 8 hours, has implications for their mutagenic potential. nih.gov

Interactive Data Table: Synthesis and Reactivity of this compound

Precursor/ReactantReagent/ConditionProductYield/ObservationReference
HexestrolFremy's Salt3'-Hydroxyhexestrol- nih.gov
Diethylstilbestrol Catechol (protected)Catalytic Hydrogenation3'-Hydroxyhexestrol90% nih.govresearchgate.net
3'-HydroxyhexestrolSilver Oxide (Ag₂O)This compoundUnstable (t½ = 53 min) nih.gov
This compoundDeoxyguanosine (dG)3'-OH-HES-6'(α, β)-N7GuaDepurinating Adduct nih.govnih.gov
This compoundDeoxyadenosine (dA)HES-3',4'-Q-6'-N6dAAdduct Formation nih.gov

Metabolic Formation and Enzymology in Model Systems

Enzymatic Pathways of 3',4'-Hexestrol Quinone Formation from 3'-Hydroxyhexestrol (B1218120)

The oxidation of the catechol 3'-hydroxyhexestrol to the electrophilic this compound is a pivotal activation step. nih.gov This conversion is catalyzed by several oxidative enzymes, including cytochrome P450s and peroxidases, in various in vitro and model systems. nih.govpnas.org

The cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms in the CYP1 and CYP3 families, are centrally involved in the metabolism of estrogens and related compounds. nih.gov Studies have demonstrated that cytochrome P450 can metabolically convert 3'-hydroxyhexestrol into its corresponding quinone. nih.govpnas.org This has been observed in reactions using rat liver microsomes, which are rich in various CYP enzymes. nih.govacs.org

Specifically, research on analogous catechol estrogens has shown that CYP1A1, CYP1B1, and CYP3A4 are capable of oxidizing these catechols to their respective reactive quinones. nih.gov CYP1B1, in particular, is noted for its 4-hydroxylase activity on estrogens, a key step in forming the catechol precursors that lead to quinones. pnas.orgnih.gov The expression of these enzymes in extrahepatic tissues may be an important factor in local metabolic activation. plos.org For instance, experiments using 3-methylcholanthrene-induced rat liver microsomes, which have high levels of CYP1A1 and CYP1A2, have demonstrated the formation of DNA adducts from 3'-hydroxyhexestrol, indicative of its conversion to the quinone. nih.gov

A variety of peroxidases are potent catalysts for the oxidation of 3'-hydroxyhexestrol. These enzymes typically utilize a peroxide, such as hydrogen peroxide, to facilitate the oxidation. pnas.org Horseradish peroxidase (HRP) has been frequently used in model systems to demonstrate the conversion of 3'-hydroxyhexestrol to this compound. acs.orgnih.gov

Lactoperoxidase (LP) and Prostaglandin (B15479496) H synthase have also been shown to activate 3'-hydroxyhexestrol, leading to the formation of the quinone and subsequent DNA adducts. pnas.orgnih.gov Furthermore, tyrosinase is another enzyme identified as capable of mediating this oxidative transformation. nih.gov The activation of 3'-hydroxyhexestrol by these various peroxidases underscores the multiple pathways that can lead to the formation of the reactive this compound in biological systems. nih.govacs.org

Table 1: Enzymatic Systems Catalyzing the Formation of this compound from 3'-Hydroxyhexestrol

Enzyme ClassSpecific Enzyme/SystemSupporting EvidenceReference
Cytochrome P450Rat Liver MicrosomesMetabolic conversion to quinone, formation of DNA adducts. nih.govpnas.orgacs.org
3-Methylcholanthrene-induced Rat Liver Microsomes (CYP1A family)Activation of 3'-hydroxyhexestrol to form DNA adducts. nih.gov
CYP1B1, CYP1A1, CYP3A4Shown to oxidize analogous catechol estrogens to quinones. nih.gov
PeroxidasesHorseradish Peroxidase (HRP)Catalyzes oxidation to this compound. acs.orgnih.gov
Lactoperoxidase (LP)Activates 3'-hydroxyhexestrol to form DNA adducts. nih.govnih.gov
Prostaglandin H SynthaseActivates 3'-hydroxyhexestrol to form DNA adducts. nih.gov
TyrosinaseMetabolically converts 3'-hydroxyhexestrol to the quinone. nih.gov

Further Biotransformations of this compound

Once formed, this compound is an electrophilic and redox-active molecule that can undergo several further biotransformations. These pathways include reduction back to a less reactive state or conjugation with endogenous nucleophiles, which generally represent detoxification mechanisms.

Quinones can undergo redox cycling, a process initiated by one-electron reduction to form a semiquinone radical. nih.govimrpress.com Enzymes such as cytochrome P450 reductase can catalyze this single-electron transfer. nih.govnih.gov The resulting semiquinone radical can then react with molecular oxygen to regenerate the parent quinone while producing superoxide (B77818) radicals. nih.gov This futile cycle can lead to the generation of reactive oxygen species (ROS) and contribute to oxidative stress. nih.gov Studies on analogous estrogen ortho-quinones have shown they are substrates for one-electron reduction by cytochrome P450 reductase. nih.gov This pathway represents a potential mechanism of toxicity for this compound.

A primary detoxification pathway for quinones is the two-electron reduction catalyzed by NAD(P)H:quinone reductase, also known as NQO1 or DT-diaphorase. oup.comnih.gov This enzyme bypasses the formation of the reactive semiquinone intermediate by directly converting the quinone to the more stable hydroquinone (B1673460) (in this case, back to 3'-hydroxyhexestrol). nih.govresearchgate.net This reduction is considered a protective mechanism, preventing the quinone from reacting with cellular macromolecules. oup.com While this pathway is crucial for detoxifying many quinones, some studies on analogous estrogen quinones have suggested they may not be efficient substrates for NQO1, potentially allowing them to persist and exert toxic effects. nih.gov

As a soft electrophile, this compound is susceptible to Michael addition reactions with cellular nucleophiles. nih.govacs.org The most important nonprotein sulfhydryl nucleophile in cells is glutathione (B108866) (GSH). acs.org The conjugation of the quinone with GSH is a critical detoxification pathway that neutralizes its electrophilicity. pnas.orgoup.com This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). pnas.orgacs.org The resulting glutathione conjugate is more water-soluble and can be further metabolized and excreted. researchgate.net Studies on analogous catechol estrogen quinones confirm that they readily form GSH conjugates, and this pathway, if robust, can prevent the quinone from reacting with critical targets like DNA. pnas.orgnih.govoup.com

Table 2: Biotransformation Pathways of this compound

PathwayKey Enzyme(s)Product(s)SignificanceReference
One-Electron ReductionCytochrome P450 ReductaseSemiquinone radical, Reactive Oxygen Species (ROS)Redox cycling, potential for oxidative stress. nih.govnih.gov
Two-Electron ReductionNAD(P)H:Quinone Reductase (NQO1)3'-Hydroxyhexestrol (hydroquinone)Detoxification, avoids semiquinone formation. oup.comnih.gov
ConjugationGlutathione S-Transferases (GSTs), or spontaneousGlutathione (GSH) conjugateDetoxification, neutralization of electrophilicity. pnas.orgoup.com

Molecular Interactions and Mechanistic Biochemistry

Reactivity with Deoxyribonucleic Acid (DNA) and Deoxyribonucleosides

3',4'-Hexestrol quinone reacts with DNA primarily through the formation of unstable adducts that lead to the loss of the modified purine (B94841) base, a process known as depurination. nih.govnih.govacs.org This reactivity is a key aspect of its biochemical mechanism.

Formation of Depurinating DNA Adducts via 1,4-Michael Addition.nih.govresearchgate.net

The primary mechanism of interaction between this compound and DNA is the 1,4-Michael addition. nih.govresearchgate.net This reaction occurs between the electrophilic quinone and the nucleophilic purine bases of DNA, specifically guanine (B1146940) and adenine (B156593). nih.govresearchgate.net

This compound reacts with the N7 position of guanine residues in DNA to form the depurinating adduct 3'-OH-HES-6'-N7Gua. nih.govnih.govacs.org This adduct has been identified as a major product of the reaction between HES-3',4'-Q and both isolated deoxyguanosine and calf thymus DNA. nih.govacs.orgpnas.org The formation of this N7-guanine adduct destabilizes the glycosidic bond connecting the guanine base to the deoxyribose sugar, leading to its eventual cleavage from the DNA backbone. pnas.org

The formation of this adduct can be facilitated by enzymatic activation of 3'-OH-HES by enzymes such as horseradish peroxidase, lactoperoxidase, and rat liver microsomes. nih.govacs.org For instance, activation by horseradish peroxidase, lactoperoxidase, and rat liver microsomes resulted in the formation of 65, 41, and 11 µmol of the 3'-OH-HES-6'(α, β)-N7Gua adduct per mole of DNA-P, respectively. nih.govacs.org

In addition to reacting with guanine, this compound also reacts with the N3 position of adenine residues in DNA to form the 3'-OH-HES-6'-N3Ade adduct. nih.govresearchgate.net This reaction also proceeds via a 1,4-Michael addition mechanism. nih.gov The structure of this N3-adenine adduct has been confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS). nih.gov The formation of this adduct has been observed in reactions of HES-3',4'-Q with adenine and with DNA, as well as in systems where 3'-OH-HES is enzymatically activated by tyrosinase, lactoperoxidase, prostaglandin (B15479496) H synthase, or rat liver microsomes in the presence of DNA. nih.gov

Kinetics of Adduct Depurination and Apurinic Site Generation.nih.govresearchgate.net

A critical feature of the DNA adducts formed by this compound is their instability, which leads to depurination and the generation of apurinic (AP) sites in the DNA. researchgate.netpnas.org However, the rate of depurination differs significantly between the adenine and guanine adducts.

The 3'-OH-HES-6'-N3Ade adduct is highly unstable and is reported to be released from DNA almost instantaneously upon its formation. nih.govresearchgate.net In contrast, the 3'-OH-HES-6'-N7Gua adduct is more stable and depurinates with a half-life of approximately 3 hours. nih.gov This slower release of the guanine adduct is a notable characteristic. researchgate.net The slow cleavage of the glycosyl bond in the N7-deoxyguanosine adducts, with a half-life of 8 hours for the formation of 3'-OH-HES-6'-N7Gua from the corresponding deoxyguanosine adduct, is thought to limit the mutagenic potential of these adducts. researchgate.net The generation of apurinic sites from the loss of these adducts is a significant form of DNA damage. pnas.orgnih.gov

Comparison of Reactivity with Other Estrogen Quinone Metabolites.nih.govpnas.orgnih.gov

The reactivity of this compound shares similarities with that of endogenous catechol estrogen-3,4-quinones, such as those derived from estrone (B1671321) and estradiol (B170435). nih.govnih.gov These natural estrogen quinones also form depurinating N3-adenine and N7-guanine adducts. nih.govnih.gov The chemical and biochemical properties of HES-3',4'-Q are considered to be very similar to those of the carcinogenic 4-hydroxyestrone (B23518) (4-OHE1) and 4-hydroxyestradiol (B23129) (4-OHE2) quinones. nih.govpnas.org

Specifically, estradiol-3,4-quinone (B1197220) (E2-3,4-Q) is significantly more reactive with DNA in forming depurinating adducts compared to estradiol-2,3-quinone (E2-2,3-Q). nih.govresearchgate.net The reaction of E2-3,4-Q with DNA predominantly yields depurinating 4-OHE2-1-N3Ade and 4-OHE2-1-N7Gua adducts. nih.gov The N7Gua adduct from E2-3,4-Q has a depurination half-life of about 3 hours, similar to the hexestrol-derived adduct. nih.gov In contrast, E2-2,3-Q forms a different depurinating adduct, 2-OHE2-6-N3Ade. nih.gov The higher levels of depurinating adducts formed from 3,4-quinones compared to 2,3-quinones correlate with the higher carcinogenic activity of their precursor catechol estrogens. researchgate.netnih.gov

Interactions with Other Biological Macromolecules

While the primary focus of research has been on the interaction of this compound with DNA, it is understood that quinones, as a class of reactive electrophiles, can also interact with other biological macromolecules. Following the depletion of cellular glutathione (B108866) (GSH), a primary target for detoxification of quinones, other nucleophilic sites on macromolecules become susceptible to attack. acs.org Cysteine residues on proteins, which are present in high concentrations within the cell, are particularly vulnerable to alkylation by reactive quinones. acs.org Although specific studies detailing the interaction of this compound with proteins and other macromolecules are not as prevalent as DNA adduct studies, the general reactivity profile of quinones suggests that such interactions are likely to occur.

Reaction with Sulfhydryl-Containing Biomolecules (e.g., Mercaptoethanol, Cysteine Residues in Proteins)

Quinones are recognized as Michael acceptors, a class of compounds that react with nucleophiles via conjugate addition. acs.orgnih.gov this compound exemplifies this reactivity, particularly with sulfur-containing biomolecules. Research has demonstrated that this compound reacts with the simple thiol mercaptoethanol through a Michael addition mechanism. nih.gov This reaction results in the formation of a stable thioether conjugate, specifically 3'-(2-hydroxyethylthio)-5'-hydroxyhexestrol. acs.orgnih.gov

This reactivity is not limited to small molecules. Within a cellular context, the sulfhydryl groups of cysteine residues in proteins are primary targets for quinone alkylation. acs.org When cellular concentrations of glutathione (GSH), a key antioxidant thiol, are diminished, cysteine residues on proteins become more susceptible to attack by electrophilic quinones. acs.org The reaction involves the nucleophilic substitution of the sulfur atom from the sulfhydryl group, creating a stable thioether linkage. nih.govthermofisher.com The rate and specificity of this adduction are influenced by the structure of both the quinone and the protein, as well as the pKa of the target thiol group. nih.gov Studies on related estrogen quinones, such as 3,4-estrone o-quinone, have shown that reactions with thiol-containing molecules can result in specific addition products. nih.gov For instance, the reaction with propanethiol, a mimic of the cysteine side chain, leads to a C-2 addition product. nih.gov This highlights the potential for regioselectivity in quinone-thiol interactions.

Table 1: Reactions of this compound and Related Quinones with Sulfhydryl Compounds
QuinoneReactantReaction TypeProductReference
This compoundMercaptoethanolMichael Addition3'-(2-hydroxyethylthio)-5'-hydroxyhexestrol acs.org, nih.gov
General QuinonesProtein Cysteine ResiduesMichael Addition (Alkylation)Protein-Thioether Adduct acs.org, nih.gov
3,4-Estrone o-quinonePropanethiolMichael AdditionC-2 Adduct nih.gov
DMBA-3,4-dione2-MercaptoethanolSequential 1,6- and 1,4-Michael AdditionMono- and Bis-Thioether Conjugates acs.org

Interaction with Amine Functional Groups (e.g., Ethylamine)

In addition to sulfhydryl groups, the amine functional groups found in biomolecules are also targets for this compound. It has been shown to react with simple amines, such as ethylamine, to form N-ethyl-aminohexestrol. acs.orgnih.gov This reaction demonstrates the ability of the quinone to form covalent bonds with nitrogen nucleophiles.

Generally, the interaction between quinones and amines can proceed through two primary pathways: a 1,4-Michael type addition or the formation of an imine, also known as a Schiff base. acs.orgnih.govresearchgate.net In the context of proteins, the ε-amino group of lysine (B10760008) residues represents a key target for such reactions. scirp.org Computational studies modeling the reaction between benzoquinone and methylamine (B109427) (as a proxy for the lysine side chain) have explored the energetics of different reaction pathways, including 1,2-addition and 1,4-addition, to understand the potential products of such interactions. utc.edu The reaction of quinones with free amino acids or the amine groups of protein side chains can lead to significant alterations in protein structure and function. nih.gov

Table 2: Interactions of this compound and Related Quinones with Amine Groups
QuinoneReactantReaction TypeProductReference
This compoundEthylamineNot specified, likely Michael AdditionN-ethyl-aminohexestrol acs.org, nih.gov
General QuinonesProtein Lysine ResiduesMichael Addition / Schiff Base FormationProtein-Amine Adduct scirp.org, nih.gov
BenzoquinoneMethylamine (theoretical)1,2- and 1,4-AdditionAddition Products utc.edu

Redox Cycling and Reactive Oxygen Species Generation Mechanisms

Beyond its electrophilic nature, this compound is a redox-active molecule capable of participating in cyclic oxidation-reduction reactions. acs.orgnih.gov This process, known as redox cycling, is a major mechanism by which quinones generate cellular oxidative stress. acs.orgnih.gov

The mechanism is initiated by the one-electron reduction of the quinone (Q) to its corresponding semiquinone radical anion (Q•−). nih.govresearchgate.net This reduction can be catalyzed by various cellular reductases, such as cytochrome P450 reductase. nih.gov The highly unstable semiquinone radical can then rapidly transfer its extra electron to molecular oxygen (O₂), generating a superoxide (B77818) anion radical (O₂•−) and regenerating the parent quinone (Q). nih.govresearchgate.net This regenerated quinone is then free to undergo another round of reduction, thus establishing a catalytic cycle that continuously produces superoxide radicals. acs.orgresearchgate.net

The superoxide anion is itself a reactive oxygen species (ROS) and a precursor to other more potent ROS. nih.gov Through enzymatic or spontaneous dismutation, superoxide is converted to hydrogen peroxide (H₂O₂). nih.gov In the presence of transition metals like iron, hydrogen peroxide can be further converted to the extremely reactive hydroxyl radical (•OH) via the Fenton reaction. nih.gov This cascade of ROS generation can lead to widespread oxidative damage to essential macromolecules, including lipids, proteins, and DNA. acs.org Direct evidence for this mechanism comes from studies using electron spin resonance spectroscopy, which have successfully detected the formation of both semiquinone radicals and superoxide anions in intact cells exposed to quinones. nih.gov Other mechanisms by which quinones can enhance ROS production include the stimulation of enzymes like NADPH oxidase Nox4 and the conversion of xanthine (B1682287) dehydrogenase into the ROS-producing xanthine oxidase. nih.govnih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental to isolating 3',4'-HES-Q and its derivatives for further analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of 3',4'-HES-Q and its related compounds from biological samples and reaction mixtures. nih.gov Its high resolution and sensitivity make it ideal for handling the complexity of these samples. sigmaaldrich.com

In research settings, HPLC is frequently employed to separate DNA adducts formed from the reaction of 3',4'-HES-Q with DNA. For instance, after reacting 3',4'-HES-Q with calf thymus DNA, HPLC is used to identify and isolate the resulting depurinating adducts. nih.gov This separation is a critical step before subsequent identification by mass spectrometry. The technique is also used in the development of assays to quantify related compounds, demonstrating its versatility. uu.nl

HPLC systems for this type of analysis often utilize reverse-phase columns (like C18) with isocratic or gradient elution profiles. elsevierpure.com The mobile phase typically consists of a mixture of an aqueous component (often with a modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov The choice of mobile phase and gradient is optimized to achieve the best separation of the target analytes from other components in the mixture. uu.nl

Table 1: HPLC Applications in Hexestrol (B1673224) Quinone Research

ApplicationHPLC Column TypeMobile Phase ExampleDetection MethodReference
Separation of DNA adductsReverse-Phase (e.g., C18)Acetonitrile/water with formic acidUV, Mass Spectrometry nih.govnih.gov
Quantification of related estrogen metabolitesReverse-Phase (e.g., C18)Isocratic elutionAmperometric, Mass Spectrometry elsevierpure.com

Thin-Layer Chromatography (TLC) serves as a valuable tool for monitoring the progress of chemical reactions involving 3',4'-HES-Q and for preliminary purification of products. It is a simpler, faster, and less expensive method compared to HPLC, making it suitable for rapid screening.

In the synthesis of 3',4'-HES-Q or its derivatives, TLC can be used to quickly assess the conversion of reactants to products. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, researchers can visualize the separation of different components under UV light or after staining. This allows for a qualitative evaluation of the reaction's completeness and the presence of any significant impurities.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of 3',4'-HES-Q and its metabolites due to its high sensitivity and specificity. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like 3',4'-HES-Q and its conjugates without significant fragmentation. nih.govmdpi.com This method allows for the gentle transfer of ions from solution into the gas phase for mass analysis. mdpi.com

ESI-MS has been instrumental in studying the non-covalent interactions between quinones and proteins. nih.gov For example, it has been used to demonstrate the formation of a physical complex between an estrogen quinone and the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov The ability of ESI-MS to detect these labile complexes provides direct evidence for enzyme-substrate binding. nih.gov The technique can be operated in both positive and negative ion modes to detect a wide range of analytes. nih.gov Derivatization techniques can also be employed to improve the ionization efficiency of quinones in ESI-MS. nih.govgxu.edu.cn

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is crucial for the unambiguous identification of compounds in complex mixtures. pnas.org

LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry is a powerful combination for the analysis of 3',4'-HES-Q and its DNA adducts. nih.govacs.org HPLC separates the compounds of interest, which are then introduced into the mass spectrometer for identification and quantification. nih.gov This approach has been successfully used to identify depurinating adducts formed from the reaction of 3',4'-HES-Q with DNA. nih.gov The fragmentation patterns obtained from MS/MS analysis provide characteristic fingerprints that confirm the identity of the adducts. pnas.org

GC-MS/MS: While less common for non-volatile compounds like quinones without derivatization, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be a highly sensitive method for the analysis of certain estrogen metabolites. spectroscopyonline.com For some applications, derivatization can be used to make the analytes more volatile and amenable to GC analysis. spectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. bioanalysis-zone.commeasurlabs.com This capability is invaluable for identifying novel metabolites and DNA adducts of 3',4'-HES-Q. nih.govchromatographyonline.com

HRMS can distinguish between molecules with the same nominal mass but different elemental formulas, a task that is challenging for lower-resolution instruments. bioanalysis-zone.com This high level of mass accuracy provides strong evidence for the proposed structure of a metabolite or adduct. nih.gov In the study of estrogen quinones, HRMS has been used to characterize various reaction products and provide high-confidence identification of species in complex biological matrices. lodz.pl

Specialized Mass Spectrometry Techniques (e.g., MALDI-PSD, Fast Atom Bombardment MS/MS)

Specialized mass spectrometry (MS) techniques are indispensable for the characterization of 3',4'-Hexestrol quinone and its DNA adducts. Fast Atom Bombardment Tandem Mass Spectrometry (FAB-MS/MS) and Matrix-Assisted Laser Desorption/Ionization with Post-Source Decay (MALDI-PSD) have been pivotal in identifying the specific adducts formed.

Fast Atom Bombardment Tandem Mass Spectrometry (FAB-MS/MS) is a soft ionization technique that has been successfully used to analyze depurinating adducts of HES-3',4'-Q. tandfonline.comnih.gov In this method, the sample is mixed with a non-volatile liquid matrix, such as a glycerol/thioglycerol mixture, and bombarded with a high-energy beam of neutral atoms like xenon or argon. tandfonline.comnih.gov This process generates protonated molecules, for instance [M + H]⁺, with minimal fragmentation, which can then be selected and fragmented further in a tandem mass spectrometer (MS/MS) to yield structural information. tandfonline.com For example, FAB-MS/MS was used to obtain tandem mass spectra of the depurinating adduct formed in vivo by related catechol estrogen quinones, confirming their structure by analyzing the fragmentation patterns. tandfonline.com The technique has been instrumental in identifying the 3'-OH-HES-6'(α, β)-N7Gua adduct formed when HES-3',4'-Q reacts with calf thymus DNA. tandfonline.com

Matrix-Assisted Laser Desorption/Ionization-Post-Source Decay (MALDI-PSD) is another powerful MS technique used for analyzing these adducts. In MALDI, the sample is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid, and irradiated with a pulsed laser. tandfonline.comnih.gov This desorbs and ionizes the analyte molecules. The resulting ions can then undergo spontaneous fragmentation (post-source decay) within the time-of-flight (TOF) mass analyzer. tandfonline.com Analysis of the PSD spectrum provides detailed structural information about the adduct. For the analogous 4-hydroxyestradiol (B23129) (4-OHE₂) guanine (B1146940) adduct, MALDI-PSD spectra showed characteristic fragment ions, including the protonated guanine base (m/z 152), which confirmed the modification site. tandfonline.com Given that hexestrol quinone exhibits the same chemical and biochemical properties as catechol estrogen-3,4-quinones, these methodologies are directly applicable. tandfonline.com

TechniqueInstrumentation ExampleMatrix/Bombardment SourceKey Findings for HES-3',4'-Q or AnalogsReference
Fast Atom Bombardment MS/MSMicromass AutoSpec High-Resolution Magnetic Sector Mass SpectrometerCs⁺ ion gun (25 kV); Glycerol/thioglycerol matrixIdentification of the 3'-OH-HES-6'(α,β)-N7Gua adduct. Used to confirm the structure of depurinating adducts formed in vivo. tandfonline.com, tandfonline.com
MALDI-PSDPerSeptive BioSystems Voyager TOF Mass Spectrometerα-cyano-4-hydroxycinnamic acid matrixConfirmed structure of in vitro adducts; identified characteristic fragment ions, including protonated guanine, proving adduction site. tandfonline.com

Spectroscopic and Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Adducts

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy, are fundamental for the definitive structural elucidation of adducts formed by this compound. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) provides unparalleled detail about molecular structure. The structure of the depurinating adduct formed by the reaction of HES-3',4'-Q with adenine (B156593) (Ade), 3'-OH-HES-6'-N3Ade, was conclusively established using NMR in conjunction with mass spectrometry. nih.gov For related estrogen quinone adducts, a comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. These can include ¹H NMR, ¹³C NMR, and advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). dtic.mil These methods allow for the unambiguous assignment of all proton and carbon signals, confirming the points of attachment between the quinone and the nucleobase, and defining the stereochemistry of the resulting adduct. dtic.milthermofisher.com

Ultraviolet (UV) Spectroscopy is used as a complementary technique. It provides information about the chromophoric systems within the molecule. The characterization of synthesized estrogen 2,3- and 3,4-quinones, which are analogs of HES-3',4'-Q, was accomplished using UV spectroscopy alongside NMR and MS. researchgate.net Changes in the UV spectrum upon adduct formation can confirm the reaction and provide initial structural clues.

Radiometric Labeling Techniques (e.g., ³²P-Postlabeling) for Adduct Quantification in Research Models

The ³²P-postlabeling assay is an ultrasensitive method used for the detection and quantification of DNA adducts, particularly stable adducts that remain in the DNA strand. nih.govacs.org This technique is capable of detecting adducts at frequencies as low as one in 10¹⁰ nucleotides, making it ideal for research models where adduct levels may be very low. acs.org

The methodology involves several key steps:

Enzymatic digestion of DNA containing adducts into 3'-mononucleotides.

Enrichment of the adducted nucleotides.

Transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotide, catalyzed by T4 polynucleotide kinase.

Separation of the radiolabeled adducts by thin-layer chromatography (TLC).

Detection and quantification of the adducts by autoradiography and scintillation counting. acs.orgacs.org

In studies of 3'-hydroxyhexestrol (B1218120) (3'-OH-HES), the catechol precursor to HES-3',4'-Q, the ³²P-postlabeling method was used to quantify unidentified stable adducts formed after metabolic activation. tandfonline.comacs.org While the primary adducts of HES-3',4'-Q are depurinating (meaning they are lost from the DNA, leaving an apurinic site), lower levels of stable adducts are also formed. acs.orgnih.gov Research showed that enzymatic activation of 3'-OH-HES by horseradish peroxidase (HRP) and lactoperoxidase (LP) resulted in stable adducts at levels of 0.15 and 0.45 µmol/mol of DNA-P, respectively. acs.org

Activating SystemAdduct TypeQuantified Level (µmol adduct/mol DNA-P)Reference
HES-3',4'-Q with DNAStable Adducts0.16 acs.org
3'-OH-HES + Horseradish Peroxidase (HRP)Stable Adducts0.15 acs.org
3'-OH-HES + Lactoperoxidase (LP)Stable Adducts0.45 acs.org
3'-OH-HES + Rat Liver MicrosomesStable Adducts0.11 acs.org

Immunochemical Assays for Research-Specific Detection (e.g., Enzyme-Linked Immunosorbent Assay (ELISA))

Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a simple, rapid, and sensitive method for detecting specific molecules. tandfonline.comtandfonline.com While research has focused more on instrumental analysis for HES-3',4'-Q adducts, ELISAs have been developed for the parent compound, hexestrol (HES), and for the DNA adducts of analogous estrogen quinones, demonstrating the feasibility of this approach. tandfonline.comnih.gov

A direct competitive ELISA was developed for the detection of hexestrol residues in biological samples. tandfonline.comtandfonline.com This involved synthesizing HES derivatives to couple the molecule to proteins to create an immunogen (for antibody production in rabbits) and an enzyme-linked antigen. tandfonline.com The resulting assay demonstrated high sensitivity and specificity. tandfonline.com

Assay ParameterValueReference
Assay TypeDirect Competitive ELISA for Hexestrol (HES) tandfonline.com, tandfonline.com
Linear Range0.01 to 8.1 ng/mL tandfonline.com, tandfonline.com
Limit of Detection (LOD)0.01 ng/mL tandfonline.com
IC₅₀ (50% Inhibition Value)0.23 ng/mL tandfonline.com
Cross-reactivity (vs. other hormones)<0.5% tandfonline.com

Furthermore, highly sensitive ELISAs using monoclonal antibodies have been successfully developed for the quantitative detection of DNA adducts formed by other estrogen metabolites, such as 4-hydroxyequilenin (B1202715) (4-OHEN). nih.gov These assays can detect as few as five adducts per 10⁸ DNA bases, showcasing the potential for developing similar research-specific tools for quantifying this compound-DNA adducts. nih.gov The development of monoclonal antibodies that recognize estrogen quinone-adducted proteins has also been pursued as a strategy to create biomarkers for research. dtic.mil

Computational and Theoretical Investigations

Quantum Chemical Modeling of Reactivity and Reaction Mechanisms (e.g., DFT calculations)

Quantum chemical modeling, particularly Density Functional Theory (DFT), is instrumental in elucidating the electronic structure, reactivity, and reaction mechanisms of quinone species. While specific DFT studies on 3',4'-Hexestrol quinone are not extensively detailed in the public literature, the principles can be applied based on research on analogous carcinogenic quinones, such as estradiol-3,4-quinone (B1197220) (E2-3,4-Q). abct.frnih.govresearchgate.net

Reactivity and Electronic Properties: DFT calculations can be used to determine key electronic properties that govern the reactivity of this compound. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO's energy and distribution are particularly important for an electrophilic compound like this compound, as they indicate the most likely sites for nucleophilic attack. For quinones, the carbon atoms of the double bonds in the quinone ring are electrophilic and susceptible to attack.

Reaction Mechanisms: The primary reaction mechanism of this compound with DNA is the 1,4-Michael addition. nih.govresearchgate.netnih.gov This reaction involves the nucleophilic attack by nitrogen atoms in DNA bases, specifically the N-3 of adenine (B156593) (Ade) and the N-7 of guanine (B1146940) (Gua), on the electrophilic quinone ring. nih.govresearchgate.netnih.gov

DFT calculations can model this process by:

Mapping the Potential Energy Surface: Identifying the structures of reactants, transition states, and products.

Calculating Activation Energies: Determining the energy barriers for the reaction, which provides insights into the reaction rate.

Investigating Intermediates: Characterizing any intermediates formed during the reaction pathway.

For example, studies on the reaction between guanine and the 3,4-quinones of estrone (B1671321) and estradiol (B170435) have utilized the B3LYP/6-31G(d) level of theory to optimize the geometries of reactants and products and to understand the reaction thermodynamics. abct.fr Such calculations could similarly be applied to this compound to compare its reactivity with endogenous estrogen quinones and to understand the factors influencing the regioselectivity of the attack (i.e., why specific atoms on the DNA bases are targeted).

Table 1: Application of DFT in Studying Quinone Reactivity
Computational MethodParameter/ApplicationSignificance for this compound
B3LYP/6-31G(d)Geometry OptimizationPredicts the most stable 3D structure of the molecule and its DNA adducts. abct.fr
DFTHOMO/LUMO Energy CalculationIdentifies electrophilic sites on the quinone ring, predicting susceptibility to nucleophilic attack by DNA. utupub.fi
DFTTransition State SearchElucidates the mechanism of the 1,4-Michael addition by identifying the highest energy point along the reaction coordinate.
DFTActivation Energy CalculationQuantifies the kinetic feasibility of adduct formation with adenine and guanine.

Molecular Docking and Dynamics Simulations of Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the non-covalent interactions between a small molecule (ligand) and a biological macromolecule (receptor), such as DNA or an enzyme.

Molecular Docking: Molecular docking could be used to predict the preferred binding orientation of this compound within the major or minor grooves of a DNA double helix. This initial non-covalent binding is a prerequisite for the subsequent covalent modification. Docking studies on various quinone-like compounds have successfully predicted their binding modes with biological targets. nih.govbiomedpharmajournal.orgnih.gov The scoring functions in docking programs estimate the binding affinity, helping to identify the most stable binding poses that would position the quinone appropriately for a reaction with the nucleophilic sites on the DNA bases.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the interaction between this compound and DNA over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the complex behaves in a simulated physiological environment. These simulations can be used to:

Assess Binding Stability: Evaluate the stability of the docked pose of this compound in the DNA groove.

Analyze Conformational Changes: Observe any changes in the DNA structure induced by the binding of the quinone.

Study Solvent Effects: Understand the role of water molecules in mediating the interaction.

Investigate Adduct Stability: Once the covalent adduct is formed (e.g., 3'-OH-HES-6'-N7Gua), MD simulations can be used to study the stability of this modified DNA and the local structural distortions it may cause, which can impact DNA replication and repair processes.

MD simulations have been effectively used to study the stability of ligand-protein complexes and DNA-drug interactions, confirming that parameters like root mean square deviation (RMSD) and hydrogen bond patterns can validate the stability of these interactions over time. nih.govnih.govchemrxiv.orgfrontiersin.org

Table 2: Computational Tools for Simulating Biomolecular Interactions
TechniqueObjectiveInformation Gained for this compound
Molecular Docking (e.g., AutoDock, FlexX)Predict non-covalent binding poseIdentifies preferential binding sites and orientation of the quinone within the DNA helix. nih.gov
Molecular Dynamics (MD) SimulationSimulate the dynamic behavior of the complexAssesses the stability of the quinone-DNA complex and the structural impact of adduct formation on the DNA helix. nih.govfrontiersin.org
MM-PBSA/MM-GBSACalculate binding free energyProvides a more accurate estimation of the binding affinity between the quinone and DNA. nih.gov

Prediction of Chemical Stability and Reaction Pathways

Computational methods are valuable for predicting the chemical stability of molecules and exploring potential reaction pathways.

Chemical Stability: The stability of this compound is a critical factor in its ability to reach and react with cellular DNA. Computational models can predict its susceptibility to degradation under various physiological conditions. For instance, studies on other quinones have used thermal analysis techniques to evaluate stability, showing that molecular structure strongly influences thermal decomposition. ufba.br While not a computational method, the data from such experiments can be used to benchmark and validate computational predictions. Quantum chemical calculations can predict bond dissociation energies, providing insights into the molecule's lability. researchgate.net

A key aspect of the biological effect of this compound is the stability of the DNA adducts it forms. The adducts formed with adenine (N3Ade) depurinate (are released from the DNA backbone) almost instantaneously, while the guanine adducts (N7Gua) are more stable, depurinating with a half-life of several hours. nih.govresearchgate.net This difference in stability is crucial, as the resulting apurinic sites are thought to lead to mutations. researchgate.net Computational models can be used to investigate the factors influencing the stability of the glycosidic bond in these adducts, helping to explain the observed differences in their depurination rates.

Reaction Pathways: Computational chemistry allows for the exploration of complex reaction networks. ethz.ch For this compound, this includes:

Formation Pathway: Modeling the metabolic oxidation of its precursor, 3'-hydroxyhexestrol (B1218120) (3'-OH-HES), to the reactive quinone. This can be catalyzed by various enzymes, and computational models can help elucidate the enzymatic mechanism. nih.gov

Reaction with DNA: As discussed, modeling the formation of depurinating N3Ade and N7Gua adducts. nih.gov

Detoxification Pathways: Predicting potential reactions with cellular nucleophiles like glutathione (B108866) (GSH), which represent detoxification pathways that compete with DNA adduction.

Recently, deep learning and other machine learning approaches have been developed to predict the formation of quinone species from parent molecules, providing a rapid screening tool for assessing the potential of a compound to form reactive metabolites. nih.gov Such models could be applied to hexestrol (B1673224) and its derivatives to predict the likelihood of this compound formation.

Future Directions in 3 ,4 Hexestrol Quinone Research

Elucidation of Unexplored Metabolic Pathways and Involved Enzymes

The primary metabolic activation pathway for hexestrol (B1673224) involves its conversion to 3'-hydroxyhexestrol (B1218120) (3'-OH-HES), a catechol, which is subsequently oxidized to the reactive 3',4'-Hexestrol quinone. nih.govutc.edu However, the specific enzymes driving these transformations, particularly in humans, and the potential for alternative or secondary metabolic routes, remain largely unexplored areas of research.

Future investigations should focus on identifying the specific human Cytochrome P450 (CYP) isoforms responsible for the initial hydroxylation of hexestrol to its catechol form. While studies using rat liver microsomes suggest the involvement of the CYP superfamily, pinpointing the key human enzymes (e.g., CYP1A1, CYP1B1) is critical for assessing individual susceptibility. utc.edunih.gov Similarly, the peroxidases and other oxidative enzymes that convert 3'-OH-HES to HES-3',4'-Q in various tissues need to be definitively identified. utc.edu

Beyond its formation, the subsequent metabolism of HES-3',4'-Q itself represents a significant knowledge gap. Research should explore detoxification pathways, such as conjugation with glutathione (B108866) (GSH) mediated by glutathione S-transferases (GSTs), which is a common route for eliminating reactive quinones. Furthermore, the role of NAD(P)H:quinone oxidoreductase 1 (NQO1), a key enzyme in the two-electron reduction of quinones to less reactive hydroquinones, warrants investigation as a potential protective mechanism. nih.gov Conversely, the one-electron reduction of the quinone, potentially catalyzed by NADPH-cytochrome P450 reductase, could lead to a futile redox cycle, generating reactive oxygen species (ROS) and contributing to cellular oxidative stress. nih.gov Elucidating the balance between these activating and detoxifying pathways is paramount.

Metabolic Step Known Information Enzymes Implicated Future Research Questions
Hydroxylation Hexestrol → 3'-hydroxyhexestrolCytochrome P450 (CYP) superfamily nih.govWhich specific human CYP isoforms (e.g., CYP1A1, CYP1B1) are primarily responsible?
Oxidation 3'-hydroxyhexestrol → this compoundPeroxidases (e.g., horseradish peroxidase, lactoperoxidase), CYPs utc.eduWhat are the key endogenous peroxidases in target tissues (e.g., mammary, renal)?
Detoxification This compound → Conjugates/Reduced formsLargely unknownWhat is the role of Glutathione S-transferases (GSTs) in forming glutathione conjugates? How significant is the NQO1-mediated two-electron reduction pathway?
Redox Cycling This compound ↔ SemiquinoneNADPH-cytochrome P450 reductase nih.govTo what extent does futile redox cycling occur in vivo, and what is its contribution to ROS-mediated damage?

Advanced Structural Characterization of Novel Adducts and Intermediates

The genotoxicity of this compound is primarily attributed to its ability to form covalent adducts with DNA. Research has successfully identified the major adducts as depurinating lesions formed via a 1,4-Michael addition reaction at the N7 position of guanine (B1146940) (3'-OH-HES-6'-N7Gua) and the N3 position of adenine (B156593) (3'-OH-HES-6'-N3Ade). nih.gov The structures of these adducts have been confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR). nih.gov

However, studies have also noted the presence of minor, "unidentified stable adducts" that constitute less than 1% of the total adducts formed. nih.gov A key future direction is the isolation and complete structural elucidation of these stable adducts. Unlike depurinating adducts which create apurinic sites, stable adducts remain on the DNA strand, potentially causing significant helical distortion and posing a different type of challenge to the DNA repair machinery.

Furthermore, the reactivity of HES-3',4'-Q is not limited to DNA. It has been shown to react with simple sulfur and amine-containing molecules, forming products like 3'-(2-hydroxyethylthio)-5'-hydroxyhexestrol and N-ethyl-aminohexestrol. utc.edu This strongly suggests that HES-3',4'-Q can form adducts with cellular proteins and peptides, particularly with nucleophilic amino acid residues such as cysteine and lysine (B10760008). nih.gov Future research must apply advanced proteomic techniques to identify specific protein targets of HES-3',4'-Q. Characterizing these protein adducts is crucial, as their formation could lead to enzyme inactivation, disruption of cellular signaling, and other forms of proteotoxicity. The structure of the expected glutathione conjugate also awaits formal characterization.

Advanced analytical techniques such as high-resolution tandem mass spectrometry (MS/MS) and 2D-NMR will be indispensable for unambiguously determining the structures of these novel DNA and protein adducts, including their stereochemistry.

Adduct/Intermediate Current Status Required Characterization Potential Techniques
Depurinating DNA Adducts Structures of 3'-OH-HES-6'-N7Gua and 3'-OH-HES-6'-N3Ade are known. nih.govN/AN/A
Stable DNA Adducts Detected at low levels (<1%), but structures are unknown. nih.govIsolation and complete structural elucidation, including site of attachment and stereochemistry.High-Resolution Mass Spectrometry (HRMS), Tandem MS (MS/MS), 2D-NMR Spectroscopy.
Protein Adducts Predicted based on reactivity with simple amines and thiols; specific targets unknown. utc.eduIdentification of specific protein targets and adduction sites (e.g., Cys, Lys residues).Bottom-up and top-down proteomics, LC-MS/MS.
Glutathione (GSH) Adduct Predicted as a major detoxification product; structure unconfirmed.Synthesis and full structural characterization of the HES-3',4'-Q-SG conjugate.HRMS, NMR Spectroscopy.
Semiquinone Intermediate Postulated as part of a redox cycle; direct detection and characterization lacking.Biophysical characterization of the semiquinone radical.Electron Paramagnetic Resonance (EPR) Spectroscopy.

Development of Enhanced Analytical Techniques for Low-Level Detection in Complex Biological Matrices

A significant challenge in studying the biological impact of this compound is the detection and quantification of its adducts at physiologically relevant concentrations within complex biological samples like tissues, blood, and urine. Adduct levels in vivo can be extremely low, often in the range of one adduct per 10⁸ to 10¹⁰ normal DNA bases. utc.eduresearchgate.net While the ³²P-postlabeling assay offers exceptional sensitivity for DNA adducts, it is an indirect method that does not provide structural information. researchgate.netacs.org

The future of adduct detection lies in the advancement of mass spectrometry-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). utc.edunih.gov Developing highly sensitive and specific LC-MS/MS assays is a primary goal. This involves optimizing adduct extraction from the matrix, chromatographic separation, and the mass spectrometer's ionization and detection parameters. High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap systems, will be crucial for providing the mass accuracy needed to confidently identify adducts in complex mixtures. researchgate.net

"Adductomics" strategies, which aim to screen for both known and unknown adducts in an untargeted manner, represent a powerful future approach. nih.gov Techniques like data-independent acquisition (DIA) and constant neutral loss (CNL) scanning, which screens for the characteristic loss of the deoxyribose moiety from adducted nucleosides, can help discover novel adducts that might otherwise be missed. acs.orgresearchgate.net

Additionally, the development of immunochemical methods, such as a highly specific enzyme-linked immunosorbent assay (ELISA), could provide a high-throughput tool for screening large numbers of clinical or epidemiological samples for a specific, well-characterized hexestrol adduct. nih.govresearchgate.net This would require the generation of monoclonal antibodies that specifically recognize the 3'-OH-HES-DNA adduct structure.

Analytical Technique Principle Application to HES-3',4'-Q Research Advantages/Future Enhancements
³²P-Postlabeling Assay Ultrasensitive detection of DNA adducts via radioactive labeling. researchgate.netQuantification of low-level stable DNA adducts. tandfonline.comCan be coupled with HPLC for adduct enrichment, but lacks structural specificity. dntb.gov.ua
LC-MS/MS (e.g., QqQ) Separation by LC followed by mass-selective detection of precursor and fragment ions. nih.govTargeted, high-sensitivity quantification of known DNA and protein adducts in biological matrices.Optimization of Selected Reaction Monitoring (SRM) methods for attomole-level detection.
LC-HRMS (e.g., Orbitrap) LC combined with high-resolution mass analysis. researchgate.netAccurate mass measurement for confident identification of novel adducts and metabolites.Use in untargeted adductomics and metabolomics studies.
Untargeted Adductomics MS-based screening for adducts without pre-selecting targets, often using CNL or DIA. researchgate.netDiscovery of the full spectrum of DNA and protein adducts formed by HES-3',4'-Q in vivo.Improved data processing algorithms and adduct identification software.
Immunoassays (ELISA) Detection using an antibody specific to the adduct structure. researchgate.netHigh-throughput quantification of a specific HES adduct in large-scale human studies.Requires development of a highly specific monoclonal antibody.

Further Mechanistic Studies of DNA Repair Responses to Specific Adducts

The formation of DNA adducts by this compound triggers a cellular DNA damage response. The type of repair pathway engaged depends on the nature of the lesion. Understanding how the cell processes these specific adducts is fundamental to understanding their mutagenic potential.

The predominant depurinating adducts result in apurinic/apyrimidinic (AP) sites, which are primarily handled by the Base Excision Repair (BER) pathway. nih.govacs.org An AP endonuclease first cleaves the DNA backbone at the lesion, and DNA polymerase and ligase subsequently fill the gap. nih.gov A critical area for future research is to investigate the fidelity of this repair process. Error-prone translesion synthesis (TLS) polymerases may be recruited to bypass the AP site, potentially introducing mutations, such as G→T transversions. nih.gov Mechanistic studies are needed to identify the specific polymerases involved and to quantify the rate and spectrum of mutations arising from HES-3',4'-Q-induced AP sites.

The minor population of stable, bulky adducts is expected to be repaired by the Nucleotide Excision Repair (NER) pathway, which recognizes and removes helix-distorting lesions. nih.govoptibrium.com The efficiency of NER is highly dependent on the specific structure of the adduct and the degree to which it perturbs the DNA double helix. nih.govnih.gov Future studies should construct synthetic DNA strands containing a site-specific stable HES adduct and use in vitro repair assays with purified NER proteins or cell extracts to measure its repair efficiency. It is possible that these adducts are repaired poorly, making them persistent and highly mutagenic lesions.

Type of Lesion Primary Repair Pathway Mechanism Key Future Research Questions
Apurinic (AP) Sites Base Excision Repair (BER) nih.govAP endonuclease nicks the DNA backbone, followed by DNA synthesis and ligation. nih.govWhat is the fidelity of BER for these sites? Which translesion synthesis (TLS) polymerases are involved in bypassing the lesion, and what is their error rate?
Stable/Bulky Adducts Nucleotide Excision Repair (NER) nih.govoptibrium.comRecognition of helical distortion, excision of an oligonucleotide containing the adduct, and resynthesis. utc.eduHow efficiently are the specific stable HES-3',4'-Q adducts recognized and removed by the NER machinery? Do they represent persistent, repair-resistant lesions?
Oxidative Damage Base Excision Repair (BER)DNA glycosylases recognize and excise oxidized bases (e.g., 8-oxoguanine), creating an AP site that is then repaired. nih.govWhat is the relative contribution of direct adduction versus secondary oxidative damage to the overall genotoxicity of HES-3',4'-Q?
Cellular Response DNA Damage Response (DDR)Activation of checkpoint kinases (e.g., ATM, ATR) leading to cell cycle arrest, DNA repair, or apoptosis.How do HES-3',4'-Q adducts activate the DDR? Does the response differ between depurinating and stable adducts?

Application of In Silico Methods for Comprehensive Mechanistic Understanding

Computational chemistry and modeling provide powerful tools to complement experimental research and offer a detailed, atomistic view of the mechanisms underlying the activity of this compound. The application of in silico methods is a promising future direction for building a comprehensive mechanistic model.

Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to calculate the electronic properties of HES-3',4'-Q. nih.gov These calculations can predict its electrochemical properties and intrinsic reactivity towards different biological nucleophiles (e.g., the N7 of guanine vs. the N3 of adenine), providing a theoretical rationale for the observed adduct distribution. nih.govacs.org QM can also be used to model the transition states of the metabolic reactions that form the quinone, helping to predict the most favorable enzymatic pathways.

Molecular Dynamics (MD) simulations allow for the study of the structural and dynamic effects of HES-3',4'-Q adducts on DNA. acs.orgnih.gov By simulating a DNA duplex containing a specific adduct over time, researchers can observe how the lesion distorts the helix, alters its flexibility, and affects its interactions with water and ions. Crucially, MD simulations can model the recognition of these adducted DNA strands by DNA repair proteins. acs.org Such simulations can reveal the specific molecular interactions that allow a repair enzyme to identify a lesion or, conversely, the mechanisms by which an adduct may evade recognition, providing a molecular basis for repair efficiency. nih.gov

Molecular docking can be used to predict how hexestrol and its metabolites fit into the active sites of metabolizing enzymes like CYPs, while machine learning (ML) models trained on large datasets of known metabolic reactions can predict the likely metabolic fate of hexestrol and the probability of quinone formation. nih.govoptibrium.com These predictive toxicology models can serve as valuable screening tools in early-stage hazard assessment.

Computational Method Principle Application to HES-3',4'-Q Research
Quantum Mechanics (QM) Solves the Schrödinger equation to describe the electronic structure and reactivity of molecules. nih.gov- Predict reactivity of the quinone with DNA bases and amino acids. - Calculate redox potentials for the quinone/semiquinone/hydroquinone (B1673460) system. - Model the enzymatic mechanism of hexestrol hydroxylation.
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time based on classical mechanics. acs.org- Analyze the distortion of the DNA helix caused by stable adducts. - Simulate the binding and recognition of adducted DNA by repair proteins (e.g., NER components). - Model the interaction of the quinone with protein targets.
Molecular Docking Predicts the preferred orientation of one molecule when bound to another. dntb.gov.ua- Predict the binding mode of hexestrol in the active sites of CYP enzymes. - Model the initial non-covalent association of the quinone with DNA.
Machine Learning (ML) Uses algorithms to learn patterns from large datasets to make predictions. nih.gov- Predict the full metabolic profile of hexestrol. - Develop models to predict the likelihood of quinone formation for hexestrol and related compounds. - Screen for potential toxicity based on chemical structure.

Q & A

Q. 1.1. How is 3',4'-Hexestrol quinone synthesized and characterized in laboratory settings?

this compound (HES-3',4'-Q) is synthesized via metabolic oxidation of hexestrol (HES), a synthetic estrogen. The process involves cytochrome P450-mediated hydroxylation of HES to its catechol metabolite (3'-OH-HES), followed by further oxidation to the quinone form . Characterization employs techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : For quantification and structural validation .
  • Fluorescent reporters (e.g., QSer) : To monitor quinone reactivity and binding kinetics in real time .
  • UV-Vis and NMR spectroscopy : To confirm quinone-specific absorption bands and resonance patterns .

Q. 1.2. What analytical techniques are most effective for detecting and quantifying this compound in biological matrices?

Key methods include:

  • High-Resolution LC-MS/MS : Detects adducts (e.g., N3Ade, N7Gua) formed via HES-3',4'-Q’s reaction with DNA, with limits of detection (LOD) < 1 ng/mL .
  • Chemiluminescence assays : Measure redox activity linked to quinone-mediated oxidative stress .
  • Fluorescence-based sensors (e.g., QSer) : Enable ratiometric monitoring of quinone concentrations in live cells .

Advanced Research Questions

Q. 2.1. What experimental approaches are used to elucidate the mechanism of DNA adduct formation by this compound?

  • Isotopic labeling : Tracks metabolic activation pathways (e.g., 14^{14}C-labeled HES) to confirm quinone-DNA binding .
  • Enzyme inhibition studies : Use inhibitors of catechol-O-methyltransferase (COMT) or quinone reductase (NQO1) to modulate adduct formation rates .
  • LC-MS/MS adductomics : Identifies depurinating adducts (e.g., 4-OHE1-1-N3Ade) as biomarkers of carcinogenic potential .

Q. 2.2. How do researchers address contradictions in reported metabolic activation pathways of this compound across experimental models?

Discrepancies arise from:

  • Model system variability : In vitro hepatic microsomes vs. in vivo rodent models show differing CYP450 isoform contributions .
  • Analytical sensitivity : Lower detection limits in modern LC-MS platforms resolve previously undetected minor metabolites .
  • pH and redox conditions : Adjusting experimental pH (e.g., 3.5–9.5) alters quinone electrophilicity and adduct regioselectivity, explaining conflicting reactivity reports .

Q. 2.3. What methodological considerations are critical when designing studies to investigate the pH-dependent reactivity of this compound with nucleophilic targets?

  • Buffer selection : Phosphate buffers at pH 7.4 mimic physiological conditions, while acetate (pH 3.5) or borate (pH 9.5) buffers test extreme reactivity .
  • Redox potential control : Use antioxidants (e.g., NAC) or pro-oxidants (e.g., Fe2+^{2+}) to modulate quinone redox cycling .
  • Kinetic assays : Time-resolved fluorescence or stopped-flow techniques capture rapid quinone-thiol reactions (e.g., with glutathione) .

Q. 2.4. How does this compound interact with quinone-processing enzymes such as sulfide:quinone oxidoreductase (SQR), and what techniques are used to study these interactions?

  • Membrane-binding assays : SQR’s interaction with HES-3',4'-Q in lipid bilayers is studied via surface plasmon resonance (SPR) or fluorescence quenching .
  • Electron paramagnetic resonance (EPR) : Detects semiquinone radicals generated during SQR-mediated redox cycling .
  • Crystallography : Resolves quinone-binding site conformations in SQR to identify residues critical for catalysis .

Data Contradiction and Validation

Q. 3.1. How can researchers reconcile discrepancies in reported carcinogenic potencies of this compound across studies?

  • Dose-response standardization : Normalize exposure metrics (e.g., μM vs. ng/g tissue) to enable cross-study comparisons .
  • Adduct repair analysis : Quantify apurinic site repair rates (via base excision repair assays) to distinguish mutagenic vs. non-mutagenic adducts .
  • Multi-omics integration : Combine DNA adductomics with transcriptomic profiling to link adduct formation to oncogenic pathways .

Emerging Methodologies

Q. 4.1. What novel bioanalytical tools are advancing research on this compound?

  • Single-molecule imaging : Visualizes quinone-DNA interactions in real time using atomic force microscopy (AFM) .
  • Organ-on-a-chip models : Human liver-chip platforms simulate metabolic activation and toxicity profiles with higher physiological relevance .
  • Machine learning : Predicts quinone reactivity patterns using datasets from high-throughput screening (HTS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',4'-Hexestrol quinone
Reactant of Route 2
3',4'-Hexestrol quinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.